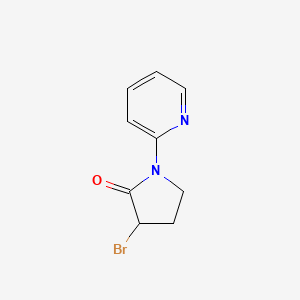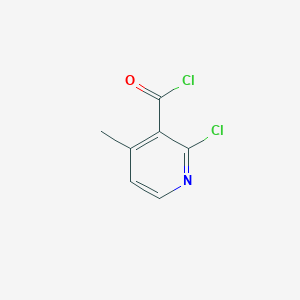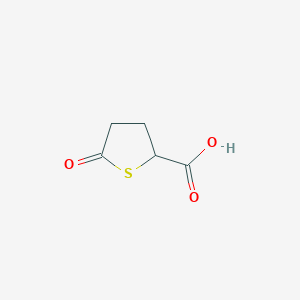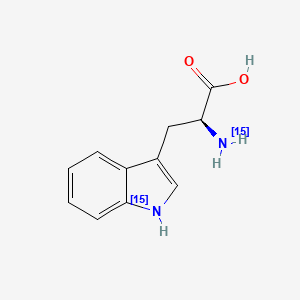
L-Tryptophan-15N2
Descripción general
Descripción
Synthesis Analysis
L-Tryptophan-15N2 can be synthesized through microbial fermentation, enzymatic conversion, or chemical methods. Microbial fermentation, particularly using Escherichia coli and Saccharomyces cerevisiae, is the preferred route due to its cost-effectiveness and environmental benefits .Molecular Structure Analysis
L-Tryptophan-15N2 has the same molecular structure as natural L-tryptophan, with the additional presence of nitrogen-15 isotopes. Its chemical formula is C11H12N2O2 .Chemical Reactions Analysis
L-Tryptophan-15N2 participates in various biochemical reactions, including protein synthesis, neurotransmitter production, and serotonin formation. Its indole ring structure makes it essential for these processes .Aplicaciones Científicas De Investigación
Tryptophan Metabolism as a Pharmacological Target
L-Tryptophan, an essential amino acid, is pivotal for protein synthesis and undergoes extensive metabolism, yielding various bioactive molecules. Its metabolism has been linked to several neurological, metabolic, psychiatric, and intestinal disorders. The enzymes involved in L-Tryptophan metabolism, its metabolites, or their receptors are potential therapeutic targets, subject to dynamic research for drug development (Modoux, Rolhion, Mani, & Sokol, 2020).
Analysis, Nutrition, and Health Benefits of Tryptophan
As an essential plant-derived amino acid, L-Tryptophan is metabolically transformed into critical bioactive metabolites like serotonin, melatonin, kynurenine, and niacin. Its role in nutrition and potential therapeutic applications in various human diseases, including autism, cardiovascular disease, cognitive function, and inflammatory bowel disease, has been explored. Analytical methods for measuring free and protein-bound tryptophan have been developed, emphasizing its nutritional value and safety for human consumption (Friedman, 2018).
Metabolic Engineering for L-Tryptophan Production
L-Tryptophan's biosynthesis in Escherichia coli through metabolic engineering has seen significant advancements. This involves inactivating competing pathways, enhancing precursor levels, and overexpressing rate-limiting steps. Such engineering efforts aim to develop microbial strains for efficient L-Tryptophan production, offering a sustainable and environmentally friendly alternative to chemical synthesis (Liu et al., 2019).
Heme-dependent Dioxygenases in Tryptophan Oxidation
L-Tryptophan oxidation, an essential process in mammals, involves heme-dependent dioxygenases. These enzymes, vital for the kynurenine pathway, are potential targets for immune regulation and cancer treatment. Understanding their chemistry could provide insights for drug discovery in prevalent illnesses (Geng & Liu, 2014).
Biosynthesis of [1-15N] L-Tryptophan from 15N Labeled Anthranilic Acid
A novel method was developed for synthesizing 15N-labeled L-Tryptophan using Candida utilis mutants from labeled anthranilic acid. This method achieved a 50% conversion ratio of 15N, indicating its potential for producing labeled L-Tryptophan for various scientific applications (Liu, Yuan, & Wang, 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-(15N)azanyl-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i12+1,13+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBCDIJIAJPQS-BGQAPUEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C[15NH]2)C[C@@H](C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584319 | |
| Record name | L-(~15~N_2_)Tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Tryptophan-15N2 | |
CAS RN |
204634-20-8 | |
| Record name | L-(~15~N_2_)Tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

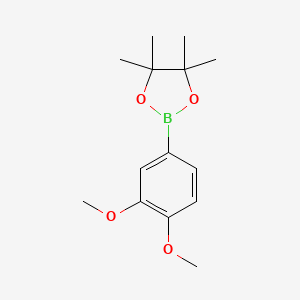
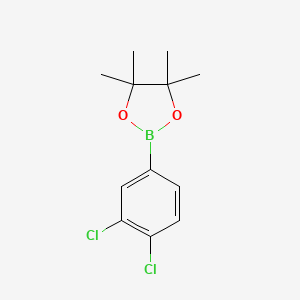
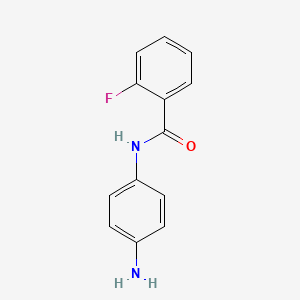
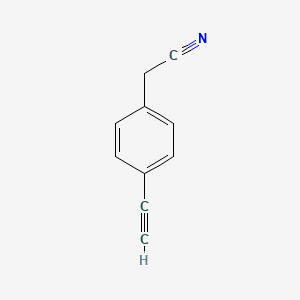
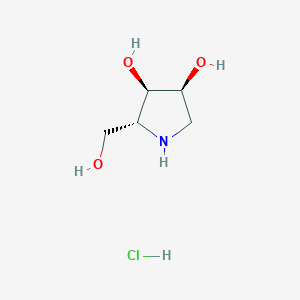
![2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]](/img/structure/B1316024.png)

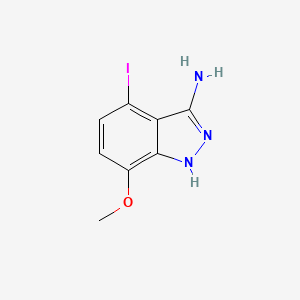
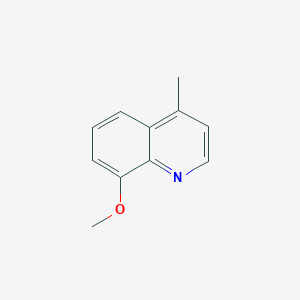
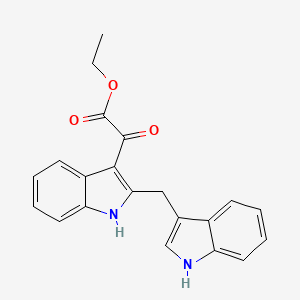
![Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate](/img/structure/B1316038.png)
